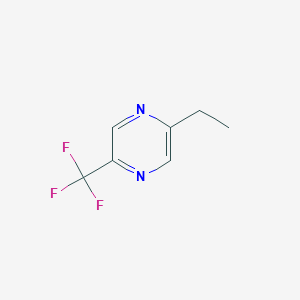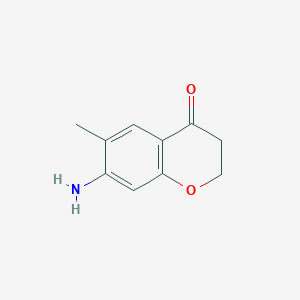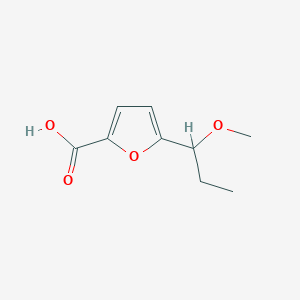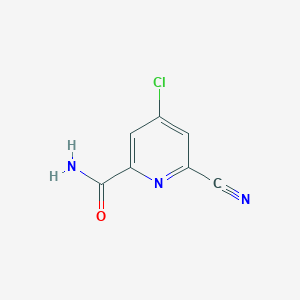
4-Chloro-6-cyanopicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-cyanopicolinamide is a chemical compound with the molecular formula C7H4ClN3O It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 6th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyanopicolinamide typically involves the chlorination and cyanation of picolinamide derivatives. One common method includes the reaction of 4-chloropicolinamide with cyanogen bromide under controlled conditions to introduce the cyano group at the 6th position. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
化学反应分析
Types of Reactions
4-Chloro-6-cyanopicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols, with a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-amino-6-cyanopicolinamide or 4-thio-6-cyanopicolinamide can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-chloro-6-cyanopicolinic acid.
Reduction Products: Reduction can yield 4-chloro-6-aminopicolinamide.
科学研究应用
4-Chloro-6-cyanopicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of 4-Chloro-6-cyanopicolinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways in microorganisms or cancer cells.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-6-methylpicolinamide: Another derivative of picolinamide with similar structural features.
Uniqueness
4-Chloro-6-cyanopicolinamide is unique due to the presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
4-chloro-6-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5(3-9)11-6(2-4)7(10)12/h1-2H,(H2,10,12) |
InChI 键 |
VSFQGJPSTTVWGI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C#N)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




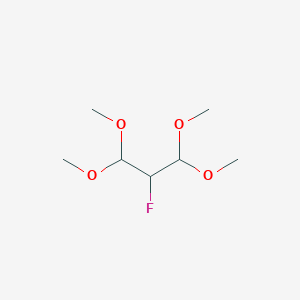
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)






